Product packaging for 2-Methoxy-5-methylphenyl methyl sulfide(Cat. No.:)

2-Methoxy-5-methylphenyl methyl sulfide

Cat. No.: B7995320
M. Wt: 168.26 g/mol
InChI Key: GIFLAHDWCWHLJM-UHFFFAOYSA-N
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Description

2-Methoxy-5-methylphenyl methyl sulfide (CAS 83485-32-9) is a high-purity chemical compound with the molecular formula C9H12OS and a molecular weight of 168.26 g/mol . Its structure features a methylsulfide group and a methoxy group attached to a toluene ring, as represented by the SMILES notation CSC1=CC(C)=CC=C1OC . This specific arrangement makes it a valuable intermediate in organic synthesis and materials science research. The primary applications of this compound are anticipated in pharmaceutical development and advanced materials chemistry. It serves as a key synthetic building block, particularly in the preparation of more complex molecules for drug discovery efforts . Researchers also value it as a precursor for ligands in catalytic systems and as a starting material for the synthesis of functionalized polymers and other specialty chemicals. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12OS B7995320 2-Methoxy-5-methylphenyl methyl sulfide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-4-methyl-2-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-7-4-5-8(10-2)9(6-7)11-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFLAHDWCWHLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Methoxy 5 Methylphenyl Methyl Sulfide and Its Analogs

Direct Synthesis Strategies

Direct synthesis strategies focus on the efficient formation of the aryl-sulfur bond or the methylation of a pre-existing thiol functionality. These methods are often favored for their atom economy and convergent nature.

Formation of the Aryl-Sulfur Bond

The creation of the critical aryl-sulfur bond is a cornerstone of synthesizing 2-methoxy-5-methylphenyl methyl sulfide (B99878). This can be achieved through several powerful reactions, including nucleophilic aromatic substitution and transition-metal-catalyzed coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a fundamental process for forming aryl sulfides. wikipedia.org This reaction pathway involves the displacement of a suitable leaving group on an aromatic ring by a nucleophile, in this case, a thiolate. For the synthesis of the target compound or its analogs, this would typically involve an aromatic precursor bearing a good leaving group (such as a halide or a nitro group) and an electron-withdrawing group positioned ortho or para to it, which activates the ring for nucleophilic attack. wikipedia.orgresearchgate.net

The mechanism proceeds via an addition-elimination sequence, where the thiolate attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org Subsequent elimination of the leaving group restores the aromaticity of the ring, yielding the final aryl sulfide product. The reaction rate is enhanced by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer complex. wikipedia.org Various bases, such as cesium carbonate and potassium phosphate, have been shown to effectively promote these reactions under mild conditions. researchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution for Aryl Sulfide Synthesis

Aromatic Precursor Nucleophile Conditions Product Type Reference
Nitroarenes with EWG Alkanethiols Cs₂CO₃, DMSO, 25°C Alkyl Aryl Sulfides researchgate.net
Nitroaryl Halides Thiols Recyclable poly(ethylene glycol) Amine-substituted Aryl Sulfides researchgate.net
Activated Aryl Fluorides Disulfides 18-crown-6-ether, 0-25°C Thioethers researchgate.net

EWG: Electron-Withdrawing Group

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools for C-S bond formation, offering high efficiency and broad functional group tolerance where traditional SNAr reactions might fail. nih.gov Catalysts based on palladium, copper, and nickel are commonly employed to couple aryl precursors (halides, triflates, or boronic acids) with a source of the methylthio group. nih.govorganic-chemistry.org

A notable and practical approach involves the use of dimethyl sulfoxide (B87167) (DMSO) as the methylthiolating agent in copper-mediated reactions with aryl halides. rsc.org This method is advantageous as DMSO is an inexpensive and widely available solvent. Other strategies employ metal catalysts to couple aryl halides with thiols or their derivatives. organic-chemistry.org For instance, copper-catalyzed couplings of aryl iodides with dimethyl disulfide have proven effective. organic-chemistry.org Nickel and palladium catalysts, often in conjunction with specialized phosphine (B1218219) ligands, facilitate the coupling of a wide array of aryl electrophiles with both alkyl and aryl thiols, overcoming the common issue of catalyst poisoning by sulfur compounds. nih.govnih.gov

Table 2: Selected Coupling Reactions for Aryl Methyl Sulfide Synthesis

Catalyst System Aryl Precursor Methylthiolating Agent Key Features Reference
Copper Aryl Halides DMSO Simple, facile procedure rsc.org
Copper Aryl Iodides Dimethyl disulfide Good yields, tolerant of various functional groups organic-chemistry.org
Palladium/CyPF-t-Bu Aryl Halides/Sulfonates Thiols High turnover numbers, broad functional group tolerance organic-chemistry.org

Methylation of Corresponding Thiophenols

An alternative direct strategy involves the S-methylation of the corresponding thiophenol, in this case, 2-methoxy-5-methylthiophenol (B2842379). This reaction is typically a straightforward nucleophilic substitution where the thiophenol is first deprotonated to form a more nucleophilic thiolate anion, which then attacks a methylating agent. youtube.com

Common and effective methylating agents include methyl iodide and dimethyl sulfate (B86663) (DMS). researchgate.nettandfonline.com The reaction is often carried out in the presence of a base, such as potassium hydroxide (B78521) or potassium carbonate, to facilitate the formation of the thiolate. tandfonline.com Solvent-free methods using microwave irradiation on a solid support like basic alumina (B75360) have been developed to provide rapid and efficient methylation. tandfonline.com Theoretical and experimental studies confirm that methylation of thiophenol occurs preferentially at the sulfur atom rather than on the aromatic ring. kuleuven.be

Precursor-Based Synthetic Routes

These routes involve the multi-step chemical transformation of readily available starting materials, such as substituted phenols or their ethers, into the desired 2-methoxy-5-methylphenyl methyl sulfide.

Derivatization from Substituted Anisoles or Cresols

The synthesis can commence from precursors like 2-methoxy-5-methylphenol (B1664560) (also known as isocreosol or 5-methylguaiacol) nist.gov or p-cresol. These starting materials possess the required carbon skeleton, and the synthetic challenge lies in the regioselective introduction of the methylthio group.

Starting from 2-methoxy-5-methylphenol , one potential route involves the Newman-Kwart rearrangement. In this sequence, the phenol (B47542) is first converted to a dimethylthiocarbamate. Heating this intermediate induces an intramolecular rearrangement to an S-aryl dimethylthiocarbamate. Subsequent hydrolysis affords the corresponding thiophenol (2-methoxy-5-methylthiophenol), which can then be methylated as described in section 2.1.2.

Another approach involves electrophilic substitution. Directed ortho-metalation of a protected phenol or anisole (B1667542) derivative can be used to introduce a sulfur-containing group. For example, lithiation of the aromatic ring directed by the methoxy (B1213986) group, followed by quenching with an electrophilic sulfur reagent like dimethyl disulfide (MeSSMe), would install the methylthio group directly.

Starting from p-cresol , the synthesis would require the introduction of both the methoxy and the methylthio groups. This could involve initial methoxylation to form 4-methylanisole (B47524), followed by a directed functionalization strategy, or a sequence involving halogenation, nucleophilic substitution to introduce one group, followed by the introduction of the second. The specific sequence would be designed to control the regiochemistry and achieve the desired 2-methoxy-5-methyl substitution pattern.

Functionalization of Halogenated Aromatic Intermediates

The synthesis of aryl sulfides, including this compound, is frequently accomplished through the functionalization of halogenated aromatic precursors. This approach typically involves the reaction of an aryl halide (iodide, bromide, or chloride) with a sulfur-based nucleophile. While classic nucleophilic aromatic substitution (SNAr) reactions are possible, they often require harsh conditions and are limited to substrates with strong electron-withdrawing groups.

A more versatile and widely used method is the transition metal-catalyzed cross-coupling of aryl halides with thiols or their salts. For instance, a common precursor for this compound would be 2-halo-4-methylanisole. The reaction would proceed by coupling this intermediate with a methyl thiol equivalent, such as methanethiol (B179389) or sodium thiomethoxide. Various catalytic systems, particularly those based on palladium and copper, are effective for this transformation. nih.govacsgcipr.org For example, copper-catalyzed reactions, building on the basis of early work, can efficiently form C-S bonds, although they may require high catalyst loading and expensive bases. uni.lu Similarly, palladium-catalyzed methods have been developed that are general for aryl sulfide synthesis using various phosphine ligands. uni.lu

A related strategy involves the conversion of a halogenated aromatic compound, such as methyl 2-methoxy-5-chlorobenzoate, into a different functional group, demonstrating the utility of these intermediates. In one example, this chloro-compound is reacted with sodium aminosulfonate in the presence of a cuprous bromide catalyst to yield methyl 2-methoxy-5-sulfamoylbenzoate, a key intermediate for pharmaceuticals. google.comguidechem.com This highlights the principle of using halogenated aromatics as versatile handles for introducing various functionalities, including sulfur-containing groups.

Multi-Step Conversions from Aromatic Aldehydes via Schiff Bases (for related compounds)

The conversion of aromatic aldehydes into thioethers can be achieved through multi-step sequences that often involve the formation of a Schiff base (or imine) as a key intermediate. niscpr.res.in Schiff bases are typically synthesized through the acid-catalyzed condensation reaction between an aromatic aldehyde and a primary amine, with concurrent removal of water. niscpr.res.inresearchgate.net

Once formed, the C=N bond of the Schiff base can be a precursor to a C-S bond, although this is a less direct route for synthesizing simple methyl sulfides compared to cross-coupling reactions. One general pathway involves the reduction of the Schiff base to a secondary amine, followed by subsequent functionalization.

A more direct, though specialized, approach involves the reaction of aldehydes, thiols, and triphenylphosphine (B44618) with triflic acid to form thiophosphonium salts. nih.gov These salts can then be reduced to the corresponding thioether. For example, various aromatic aldehydes react with a range of thiols under these conditions. The resulting thiophosphonium salt can be subsequently hydrolyzed using a base like DBU to yield the final thioether product in good yield. nih.gov This method showcases a metal-free pathway from an aldehyde to a thioether.

AldehydeThiolProduct (Thioether)Yield of Thiophosphonium SaltYield of Thioether from Salt
4-MethoxybenzaldehydeThiophenol4-Methoxyphenyl(phenyl)sulfane94%87%
Benzaldehyde4-tert-ButylbenzenethiolPhenyl(p-tolyl)sulfane91%85%
4-Chlorobenzaldehyde4-Fluorobenzenethiol4-Chlorophenyl(4-fluorophenyl)sulfane88%82%

This table presents data for the synthesis of various thioethers from aromatic aldehydes via thiophosphonium salts, demonstrating the general applicability of the method. nih.gov

Catalytic Methodologies in Synthesis

Catalysis is central to the modern synthesis of aryl sulfides, offering high efficiency and selectivity under mild conditions. mdpi.com Transition metals are particularly prominent, though recent advancements have also introduced photocatalytic and electrocatalytic alternatives. mdpi.comyoutube.com

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is the cornerstone for constructing C-S bonds, with palladium, copper, and nickel being the most employed metals. nih.govmdpi.com These reactions typically couple an aryl electrophile (like a halide or triflate) with a sulfur nucleophile. acs.org

Palladium-Catalyzed Reactions: Palladium complexes are highly effective for C-S bond formation. Seminal work in this area demonstrated that palladium catalysts, often in conjunction with bulky electron-rich phosphine ligands, can couple aryl bromides, chlorides, and triflates with thiols to produce aryl sulfides in high yields. uni.lu Mechanistic studies have shown that the process often involves oxidative addition of the aryl halide to the Pd(0) center, followed by reaction with the thiolate and subsequent reductive elimination to release the aryl sulfide product and regenerate the catalyst. mdpi.com

Copper-Catalyzed Reactions: Copper-catalyzed "Ullmann-type" couplings are a classic and still relevant method for aryl sulfide synthesis. These reactions are particularly useful for coupling aryl iodides with thiols. Modern variations use ligands to facilitate the reaction at lower temperatures. For instance, Cu(OAc)₂ can be an effective catalyst for the cross-coupling of thiols with aryl iodides. acs.org

Nickel- and Cobalt-Catalyzed Reactions: Nickel and cobalt catalysts have emerged as cost-effective and powerful alternatives to palladium. mdpi.com Nickel catalysts can couple aryl mesylates with thiols, expanding the range of accessible electrophiles. uni.lu Recently, a novel nickel-catalyzed aryl exchange reaction between aryl sulfides and aromatic esters has been developed, which avoids the use of odorous thiols. acs.org Cobalt-catalyzed processes have also been reported for the arylation of both aryl and alkyl thiols with aryl iodides and bromides. mdpi.com

Catalyst SystemAryl ElectrophileSulfur SourceProduct TypeKey Features
Palladium/Josiphos LigandAryl BromideThiolAryl SulfideHigh reactivity and broad substrate scope. mdpi.com
Copper(I) BromideMethyl 2-methoxy-5-chlorobenzoateSodium AminosulfonateAryl SulfonamideDemonstrates Cu-catalyzed functionalization of aryl chlorides. google.comguidechem.com
Nickel/dcypt Catalyst2-Pyridyl Sulfide (donor)Aromatic Ester (acceptor)Aryl SulfideAryl exchange reaction avoids use of thiol reagents. acs.org
Cobalt/dppfAryl Iodide/BromideThiolAryl SulfideEffective for both aryl and alkyl thiols. mdpi.com

This table summarizes various transition metal-catalyzed approaches for the synthesis of aryl sulfides and related compounds, highlighting the versatility of these methods.

Photocatalytic or Electrocatalytic Approaches

In recent years, photocatalysis and electrocatalysis have been explored as sustainable methods for organic synthesis, including the formation of C-S bonds. youtube.com

Photocatalysis: Visible-light photocatalysis uses a photocatalyst that, upon light absorption, can facilitate redox reactions to form the desired product. Several systems have been developed for the synthesis of sulfur-containing compounds. For example, nitrogen-doped zinc oxide (N-ZnO) nanorods have been used as a photocatalyst for the synthesis of unsymmetrical thioureas from tertiary amines and isothiocyanates under visible light. rsc.org While direct photocatalytic synthesis of this compound is not widely reported, related transformations, such as the oxidation of thioanisoles to sulfoxides using photocatalysts, are well-documented. researchgate.netresearchgate.netacs.orgthieme-connect.com These studies establish that thioether compounds are reactive under photocatalytic conditions, suggesting the potential for developing C-S bond-forming reactions. For instance, a buta-1,3-diene-linked covalent organic framework (COF) has been shown to photocatalytically oxidize thioanisoles to sulfoxides with high yield and selectivity. thieme-connect.com

Electrocatalysis: Electrocatalysis uses an electric potential to drive chemical reactions at an electrode surface. youtube.com This approach can replace chemical oxidants or reductants, leading to greener processes. While the electrosynthesis of complex organic molecules is a rapidly developing field, specific applications for the synthesis of this compound are not yet prevalent in the literature. However, the principles of electrocatalysis are being applied to major industrial processes like the synthesis of ammonia, demonstrating its potential for revolutionizing chemical production. youtube.com

Control of Regioselectivity and Stereochemistry (if applicable)

For substituted aromatic compounds like this compound, controlling the position of the incoming functional group (regioselectivity) is paramount. Stereochemistry is not applicable for this achiral molecule.

Directed Ortho-Metallation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The method relies on a "directing metalation group" (DMG) on the aromatic ring, which coordinates to an organolithium reagent (typically n-BuLi or s-BuLi). baranlab.org This coordination positions the strong base to selectively deprotonate the adjacent ortho proton, generating a specific aryllithium intermediate. wikipedia.orguwindsor.ca This intermediate can then be trapped by a suitable electrophile.

For the synthesis of this compound, the starting material would be 4-methylanisole. The methoxy group (-OMe) is a well-established, moderately strong DMG. organic-chemistry.orgharvard.edu The synthetic sequence would be as follows:

Directed Lithiation: 4-methylanisole is treated with a strong alkyllithium base, such as n-butyllithium, often in the presence of an additive like tetramethylethylenediamine (TMEDA) which breaks up alkyllithium aggregates and increases reactivity. baranlab.org The methoxy group directs the deprotonation exclusively to the C2 position (ortho to the methoxy group).

Electrophilic Quench: The resulting aryllithium species is then reacted with an electrophilic methylthio source. A common and effective reagent for this purpose is dimethyl disulfide (CH₃S-SCH₃). The aryllithium attacks one of the sulfur atoms, displacing the other as a thiolate and forming the desired C-S bond.

This DoM strategy provides a highly regioselective route to this compound, avoiding the formation of other isomers that might arise from methods like electrophilic aromatic substitution. The power of DoM lies in its ability to override the natural electronic preferences of the aromatic ring, providing access to specific substitution patterns. wikipedia.org

Directing GroupRelative StrengthTypical BaseElectrophile for Methylthiolation
-OCONR₂Strongs-BuLiDimethyl disulfide (MeSSMe)
-CONR₂Strongs-BuLiDimethyl disulfide (MeSSMe)
-OMe Moderate n-BuLi/t-BuLi Dimethyl disulfide (MeSSMe)
-NR₂Moderatet-BuLiDimethyl disulfide (MeSSMe)

This table shows a hierarchy of common Directed Metalation Groups (DMGs) and the conditions typically used for ortho-functionalization. organic-chemistry.orgbaranlab.org

Optimization of Synthetic Pathways

Optimizing synthetic pathways is crucial for improving efficiency, reducing waste, and ensuring the economic viability of a chemical process. This involves a systematic study of reaction parameters, strategies to maximize product yield while minimizing byproducts, and considerations for scaling up the synthesis.

Reaction Condition Studies (Temperature, Solvent, Catalyst Loading)

For instance, in the esterification step of an analog synthesis, the amount of methanol (B129727) used as both a reagent and a solvent was found to be critical. Insufficient methanol led to incomplete dissolution of the reactant and longer reaction times, while an excess could lead to energy waste. researchgate.net Similarly, the molar ratio of reactants and catalysts is a key variable. In a sulfonation reaction, adjusting the molar ratio of methoxy benzoic acid to chlorosulfonic acid to 1:5 was found to be optimal. researchgate.net

The table below illustrates the impact of varying molar ratios on the yield of an intermediate in an analogous synthesis, highlighting the importance of precise control over reaction conditions.

Reactant A Molar RatioReactant B Molar RatioCatalyst Molar RatioYield (%)
1501.095.2
1551.197.4
1601.296.8
Data derived from the optimization of an analogous compound, methyl 2-methoxy-5-aminosulfonyl benzoate, to illustrate the principle. researchgate.net

Yield Enhancement and Side Product Minimization

The primary goals of synthetic optimization are to maximize the yield of the desired product and minimize the formation of impurities. This is often achieved through the careful control of the reaction conditions identified in optimization studies.

In the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate, a four-step process, the optimization of each reaction led to a significant improvement in the total yield, from a lower value to 63.7%. researchgate.netiaea.org This was achieved by systematically adjusting parameters such as molar ratios, reaction times, and temperatures for each of the etherification, sulfonyl chloride formation, amination, and esterification steps. researchgate.netiaea.org For example, the yield of the sulfonyl chloride step could be increased to 95.7% under optimized conditions. researchgate.net

Minimizing side products is equally important. This can be achieved by controlling the reaction temperature to prevent decomposition or unwanted side reactions, and by ensuring the correct stoichiometry of reagents to avoid excess starting materials that may react further to form impurities.

The following table demonstrates the improvement in yield for each step of a multi-step synthesis of an analog after optimization.

Synthetic StepUnoptimized Yield (%)Optimized Yield (%)
EtherificationNot specified92.6
Sulfonyl Chloride FormationNot specified95.7
Amine FormationNot specified75.8
EsterificationNot specified97.4
Total Yield < Medicinal Standard63.7
Data from the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate. researchgate.netiaea.org

Scalability Considerations for Research-Scale Preparations

Scaling a synthesis from a few milligrams to a multi-gram scale for research purposes presents a unique set of challenges. While not at an industrial level, research-scale preparations require careful consideration of factors that may not be apparent in small-scale experiments.

One primary consideration is heat transfer. Reactions that are exothermic may be easily controlled in a small flask, but on a larger scale, inefficient heat dissipation can lead to a runaway reaction and the formation of side products. The choice of reaction vessel and stirring method becomes more critical.

Another factor is the duration of reagent addition. Adding a reactive reagent too quickly on a larger scale can create localized high concentrations, leading to side reactions. A controlled, dropwise addition may be necessary.

Furthermore, the work-up procedure may need to be adapted. Extractions that are straightforward on a small scale can become cumbersome and less efficient with larger volumes. The choice of solvent and the method of purification, such as column chromatography, must be planned with the larger scale in mind.

Mechanistic Organic Chemistry of 2 Methoxy 5 Methylphenyl Methyl Sulfide

Oxidative Transformations of the Sulfide (B99878) Moiety

The sulfur atom in 2-Methoxy-5-methylphenyl methyl sulfide is in its lowest oxidation state (-2) and is susceptible to oxidation. This transformation is a cornerstone of organosulfur chemistry, allowing for the synthesis of valuable sulfoxides and sulfones. The oxidation proceeds in a stepwise manner, first to the sulfoxide (B87167) and then, under more forcing conditions, to the sulfone.

Selective Oxidation to Sulfoxides

The selective oxidation of the sulfide to the corresponding sulfoxide, 2-Methoxy-5-methylphenyl methyl sulfoxide, is a common and important transformation. Achieving high selectivity is crucial to prevent over-oxidation to the sulfone. This can be accomplished through various catalytic and stoichiometric methods.

Heterogeneous Catalysis (e.g., Metal Oxide Catalysts)

Heterogeneous catalysis offers significant advantages, including ease of catalyst separation and recycling. Various metal oxide-based catalysts have proven effective for the selective oxidation of sulfides to sulfoxides, typically using hydrogen peroxide (H₂O₂) as a green oxidant.

For the oxidation of methyl phenyl sulfide, zirconium-based catalysts, such as a Zr-based metal-organic framework (MOF), Zr-MOF-808, have been shown to activate t-butyl hydroperoxide (TBHP) for efficient oxygen atom transfer. nih.gov The selectivity between the sulfoxide and the corresponding sulfone is highly dependent on the reaction conditions and the microenvironment of the catalyst's active sites. nih.gov Similarly, a composite material containing zirconium nanoparticles, a Keggin-type polyoxometalate, and graphene oxide (Zr/SiW₁₂/GO) demonstrates high catalytic activity for the oxidation of methyl phenyl sulfide to its sulfoxide with H₂O₂ under mild, solvent-free conditions. researchgate.net

Vanadium pentoxide (V₂O₅) supported on reduced graphene oxide (rGO/V₂O₅) also serves as an effective heterogeneous catalyst for the oxidation of methyl phenyl sulfide. osti.gov The reaction yields both the sulfoxide and the sulfone, with the product ratio influenced by the concentration of the hydrogen peroxide oxidant. osti.gov Other metal oxide systems, including tungstates of copper, nickel, and zinc, have been used to catalyze the H₂O₂ oxidation of thioanisole (B89551), with copper tungstate (B81510) showing the highest efficiency. researchgate.netresearchgate.net Clay catalysts like Montmorillonite K10 have also been employed for the clean and highly selective oxidation of various sulfides to sulfoxides using 35% hydrogen peroxide in methanol (B129727) at room temperature. researchgate.net

Table 1: Heterogeneous Catalytic Oxidation of Methyl Phenyl Sulfide (Model Substrate)

CatalystOxidantKey FindingsReference
Zr/SiW₁₂/GOH₂O₂High activity under mild, solvent-free conditions. researchgate.net
rGO/V₂O₅H₂O₂Produces both sulfoxide and sulfone; ratio depends on H₂O₂ concentration. osti.gov
Copper TungstateH₂O₂Most efficient among Cu, Ni, and Zn tungstates. researchgate.net
Montmorillonite K10H₂O₂Highly selective for sulfoxide formation at room temperature. researchgate.net
Zr-MOF-808TBHPCatalytically active; selectivity influenced by reaction conditions. nih.gov
Homogeneous Catalysis (e.g., Tungsten, Molybdenum, Vanadium Complexes with Hydrogen Peroxide)

Homogeneous catalysts, particularly those based on high-valent early transition metals like tungsten (W), molybdenum (Mo), and vanadium (V), are highly effective for the selective oxidation of sulfides. nih.gov These metals react with hydrogen peroxide to form highly reactive peroxo or hydroperoxo species that act as the active oxidants. nih.govresearchgate.net

Tungsten-based catalysts, such as Ti(IV)-substituted heteropolytungstates, can quantitatively convert methyl phenyl sulfide to its sulfoxide and sulfone using H₂O₂. researchgate.net Recyclable silica-based tungstate catalysts also show excellent performance for the selective oxidation of various sulfides to sulfoxides. organic-chemistry.org The use of tungsten oxide nanoparticles with H₂O₂ has been explored, where the catalyst facilitates the generation of reactive hydroxyl radicals. academicjournals.org

Molybdenum complexes are also widely used. Metal-organic frameworks (MOFs) supporting molybdenum species have been shown to catalytically oxidize thioanisole to methyl phenyl sulfoxide and methyl phenyl sulfone. osti.govnih.gov The selectivity is highly dependent on the ligand environment of the molybdenum active site, with certain N-donor ligands favoring the formation of the sulfoxide with minimal over-oxidation. osti.gov The direct reaction between thioanisole and a tetraperoxomolybdate ion has also been studied, demonstrating a rapid oxidation process. researchgate.net

Vanadium complexes, often in combination with chiral ligands for asymmetric synthesis, are potent catalysts. organic-chemistry.org Vanadate-dependent haloperoxidase enzymes, for instance, catalyze the oxidation of halides by H₂O₂, which in turn can oxidize substrates. torvergata.it Simple vanadium compounds can also catalyze H₂O₂ oxidations in biphasic systems. torvergata.it

Table 2: Homogeneous Catalytic Oxidation of Methyl Phenyl Sulfide (Model Substrate) with H₂O₂

Metal CenterCatalyst System ExampleKey FeaturesReference
Tungsten (W)Silica-based tungstateRecyclable catalyst, good to excellent yields for sulfoxides and sulfones. organic-chemistry.org
Molybdenum (Mo)Mo-MFU-4l (MOF)N-donor ligand environment promotes high selectivity for sulfoxide. osti.gov
Vanadium (V)Chiral vanadium-salan complexEffective for asymmetric oxidation to chiral sulfoxides. organic-chemistry.org
Biocatalytic Enantioselective Sulfoxidation

Biocatalysis offers a powerful and environmentally benign route to chiral sulfoxides, which are valuable building blocks in medicinal chemistry. acsgcipr.org This method utilizes whole microorganisms or isolated enzymes to perform highly enantioselective oxidations of prochiral sulfides.

Whole-cell systems, such as strains of Rhodococcus sp. and Gordonia terrae, have been successfully used for the asymmetric oxidation of methyl phenyl sulfide and its derivatives. nih.gov For instance, Rhodococcus sp. CCZU10-1, used in an n-octane-water biphasic system, can produce (S)-phenyl methyl sulfoxide with an enantiomeric excess (ee) of over 99.9% and no detectable sulfone byproduct. nih.gov

Isolated enzymes, particularly Baeyer-Villiger monooxygenases (BVMOs), are also highly effective for this transformation. acsgcipr.org These enzymes use molecular oxygen as the terminal oxidant and can produce chiral sulfoxides with high enantiopurity. acsgcipr.org Another approach involves a concurrent system that couples a non-stereoselective photocatalytic oxidation with an enantioselective biocatalytic reduction of the undesired sulfoxide enantiomer, resulting in a deracemization process that yields a single enantiomer of the sulfoxide in high optical purity.

Table 3: Biocatalytic Enantioselective Oxidation of Methyl Phenyl Sulfide (Model Substrate)

BiocatalystProduct EnantiomerEnantiomeric Excess (ee)Key FindingsReference
Rhodococcus sp. CCZU10-1(S)>99.9%Biphasic system prevents sulfone formation. nih.gov
Gordonia terrae IEGM 136(R)95%Immobilized cells reduce reaction time significantly.
Baeyer-Villiger Monooxygenases (BVMOs)VariesHighUses O₂ as the terminal oxidant. acsgcipr.org
Stoichiometric Oxidants (e.g., Sodium Chlorite (B76162)/HCl, Hypochlorous Acid)

Stoichiometric oxidants provide a direct and often rapid method for sulfide oxidation. However, careful control of the reaction stoichiometry is essential to achieve selectivity for the sulfoxide and avoid over-oxidation. acsgcipr.org

Sodium chlorite (NaClO₂) in the presence of a catalytic amount of manganese(III) acetylacetonate (B107027) has been shown to be a rapid and high-yielding system for the conversion of a wide variety of sulfides into their corresponding sulfoxides under mild, neutral conditions in acetone. rsc.org The use of alumina (B75360) as an additive is often beneficial. rsc.org In contrast, the combination of sodium chlorite with stoichiometric amounts of hydrochloric acid (HCl) generates chlorine dioxide in situ, a powerful oxidant that typically leads to the over-oxidation of sulfides directly to sulfones. nih.govmdpi.comresearchgate.netnih.gov

Hypochlorous acid (HOCl) and its salts are also effective oxidants. Sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) crystals have been used in a catalyst-free system to selectively oxidize sulfides to sulfoxides in high yields. organic-chemistry.org The reaction, conducted in aqueous acetonitrile (B52724), shows minimal formation of sulfone byproducts, highlighting the precise control offered by the crystalline nature of the oxidant. organic-chemistry.org The oxidation of sulfides by tert-butyl hypochlorite has also been studied, providing evidence for the formation of a tetracovalent sulfur intermediate (chlorosulfonium ylide). acs.org

Over-oxidation to Sulfones

Further oxidation of the intermediate sulfoxide yields the corresponding sulfone, 2-Methoxy-5-methylphenyl methyl sulfone. This transformation requires more forcing conditions or more powerful oxidizing systems than the initial oxidation of the sulfide. The electron-withdrawing nature of the sulfinyl group in the sulfoxide makes it less susceptible to electrophilic attack than the starting sulfide.

Several catalytic systems can be tuned to favor sulfone formation. For example, while tantalum carbide with H₂O₂ catalyzes the formation of sulfoxides, the analogous niobium carbide catalyst efficiently produces sulfones. organic-chemistry.org The oxidation of thioanisole with H₂O₂ in the presence of acetic acid and an acidic resin catalyst like Amberlyst 15 also leads to the formation of the sulfone, likely through the in situ formation of peracetic acid. researchgate.net

The combination of sodium chlorite (NaClO₂) and hydrochloric acid (HCl) in organic solvents is a practical and highly selective method for converting sulfides directly to sulfones. nih.govmdpi.comresearchgate.netnih.gov This system generates chlorine dioxide (ClO₂), which is a potent enough oxidant to effect the double oxidation, often with no detectable formation of the intermediate sulfoxide. nih.gov The reaction is compatible with a range of functional groups, although its efficiency can be affected by steric hindrance or the electronic nature of substituents on the aryl ring. mdpi.com

Reductive Transformations

The sulfur atom in this compound exists in its lowest oxidation state. However, its oxidized counterparts, the corresponding sulfoxide and sulfone, are susceptible to reductive transformations to regenerate the parent sulfide.

Reduction of Related Sulfoxides and Sulfones to Sulfides

The deoxygenation of sulfoxides and sulfones is a fundamental transformation in organic chemistry. While direct reduction of this compound is not applicable, the reduction of its oxidized derivatives, 2-Methoxy-5-methylphenyl methyl sulfoxide and 2-Methoxy-5-methylphenyl methyl sulfone, back to the sulfide is a crucial process.

A variety of reagents can achieve the reduction of sulfoxides to sulfides under mild conditions. organic-chemistry.org Common methods include the use of triphenylphosphine (B44618) in the presence of a catalyst like thionyl chloride, or systems like sodium borohydride (B1222165) with iodine. organic-chemistry.org Enzymatic reductions, for instance using DMSO reductase, can offer high stereoselectivity in the reduction of chiral sulfoxides. tandfonline.comfrontiersin.org These enzymatic systems often exhibit remarkable substrate specificity, preferentially reducing one enantiomer of a racemic sulfoxide. tandfonline.com

The reduction of sulfones to sulfides is a more challenging transformation due to the higher oxidation state and stability of the sulfone group. Potent reducing agents are typically required. A mixture of lithium aluminum hydride (LiAlH₄) and titanium tetrachloride (TiCl₄) has proven effective for the rapid deoxygenation of a range of sulfones to their corresponding sulfides. This method is particularly advantageous for its high yields and short reaction times. Other reagents, such as diisobutylaluminium hydride (DIBAL-H) and elemental sulfur, have also been employed, though often requiring more forcing conditions.

Table 1: Selected Reagents for the Reduction of Sulfoxides and Sulfones

PrecursorProductReagent SystemKey Features
2-Methoxy-5-methylphenyl methyl sulfoxideThis compoundSOCl₂/Ph₃PMild conditions, good yields organic-chemistry.org
2-Methoxy-5-methylphenyl methyl sulfoxideThis compoundNaBH₄/I₂Chemoselective, tolerates various functional groups organic-chemistry.org
Racemic Methyl Phenyl Sulfoxide(R)-Methyl Phenyl Sulfoxide and Methyl Phenyl SulfideDMSO ReductaseEnantioselective reduction of the (S)-sulfoxide tandfonline.com
2-Methoxy-5-methylphenyl methyl sulfoneThis compoundLiAlH₄/TiCl₄Rapid reaction, high yields

Substitution Reactions on the Aromatic Ring

The benzene (B151609) ring of this compound is activated towards electrophilic attack and can also undergo nucleophilic substitution under specific conditions, primarily involving the displacement of the methoxy (B1213986) group.

Nucleophilic Aromatic Substitution (e.g., Displacement of Methoxy Group)

Nucleophilic aromatic substitution (SNAᵣ) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This process is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org

In the case of this compound, the methoxy group can potentially act as a leaving group. However, for a successful substitution to occur, the aromatic ring typically requires activation by strongly electron-withdrawing substituents. libretexts.org The reaction proceeds via an addition-elimination mechanism. libretexts.org The nucleophile first attacks the carbon atom bearing the methoxy group, leading to the formation of a tetrahedral intermediate. libretexts.org In the subsequent, faster step, the methoxy group departs, and the aromaticity of the ring is restored. libretexts.org The stability of the Meisenheimer complex is a crucial factor in determining the reaction rate. masterorganicchemistry.com

While specific examples for the nucleophilic displacement of the methoxy group in this compound are not extensively detailed in the provided search results, the general principles of SₙAr on methoxy-substituted aromatic compounds are well-established. acs.org For instance, nucleophilic aromatic substitution on (o-methoxyaryl)oxazolines has been utilized as a convenient method for the synthesis of various substituted benzoic acids. acs.org

Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration, Sulfonation)

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. masterorganicchemistry.com The reaction involves the attack of an electrophile on the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com The methoxy (-OCH₃) and methyl (-CH₃) groups of this compound are both activating, ortho-, para-directing groups, while the methylthio (-SCH₃) group is also activating and ortho-, para-directing. The combined effect of these groups will direct incoming electrophiles to the vacant positions on the ring.

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring can be achieved using the halogen in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. youtube.com

Nitration: The nitration of an aromatic ring is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). youtube.comlibretexts.org The nitro group is a strong deactivating group and a meta-director in subsequent EAS reactions. youtube.com

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). youtube.com This reaction is reversible.

The directing effects of the existing substituents on this compound will determine the regioselectivity of these electrophilic substitution reactions.

Role as a Key Intermediate in Organic Synthesis

This compound and its derivatives serve as important building blocks in the synthesis of more complex molecules. The strategic placement of the methoxy, methyl, and methylthio groups allows for a variety of subsequent chemical manipulations.

For example, related structures like N-(2-methoxy-5-methylphenyl)-3-nitro-beta-oxobenzenepropionamide highlight the use of the 2-methoxy-5-methylphenyl moiety in the construction of larger, functionalized molecules. sigmaaldrich.com The sulfide group itself can be a precursor to other functionalities. For instance, oxidation to the sulfoxide or sulfone introduces new reactive sites. organic-chemistry.orgorgsyn.org The ability to perform selective transformations on the aromatic ring and the methyl group further enhances the synthetic utility of this compound.

Building Block for Complex Polycyclic Systems (e.g., Diels-Alder reactions)

No specific research has been found that documents the use of This compound as a building block for complex polycyclic systems through mechanisms such as the Diels-Alder reaction.

However, the reactivity of related sulfur-containing organic compounds in cycloaddition reactions is well-established. For example, (Z)-2-methoxy-1-phenylthio-1,3-butadiene is known to be a highly reactive diene in Diels-Alder reactions. orgsyn.org Its Z-configuration leads to the exclusive formation of adducts with cis stereochemistry when reacted with dienophiles like methyl vinyl ketone. orgsyn.org The high reactivity is a key feature for its application in the synthesis of complex cyclic systems. orgsyn.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methoxy 5 Methylphenyl Methyl Sulfide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for elucidating the molecular structure of organic compounds. For 2-Methoxy-5-methylphenyl methyl sulfide (B99878), NMR provides critical insights into its electronic and conformational properties.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR spectroscopy of 2-Methoxy-5-methylphenyl methyl sulfide reveals distinct signals corresponding to the aromatic and methyl protons, each providing a wealth of structural information.

The ¹H NMR spectrum is characterized by signals for the methoxy (B1213986), methyl sulfide, and aromatic protons. The methoxy (-OCH₃) and methyl sulfide (-SCH₃) groups are expected to appear as sharp singlets due to the absence of adjacent protons for coupling. The -OCH₃ protons are typically found in the range of 3.8-4.0 ppm, influenced by the electron-donating oxygen atom. The -SCH₃ protons resonate at a slightly upfield region, generally around 2.4-2.5 ppm, due to the lower electronegativity of sulfur compared to oxygen.

The aromatic region of the spectrum is more complex, displaying a characteristic splitting pattern arising from spin-spin coupling between the non-equivalent aromatic protons. For a 1,2,4-trisubstituted benzene (B151609) ring as in this compound, a set of three distinct aromatic proton signals is anticipated. The proton ortho to the methoxy group (H-3) is expected to appear as a doublet. The proton ortho to the methyl group (H-6) will also likely be a doublet, while the proton situated between the methoxy and methyl sulfide groups (H-4) will present as a doublet of doublets due to coupling with both adjacent protons.

¹H NMR Chemical Shift Data (Predicted)

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
H-36.90d
H-47.15dd
H-66.80d
-OCH₃3.85s
Ar-CH₃2.35s
-SCH₃2.45s

Note: Predicted data is based on computational models and analysis of similar structures. Actual experimental values may vary.

To unambiguously assign each proton and carbon signal, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that reveals proton-proton couplings. For this compound, COSY would show cross-peaks between the adjacent aromatic protons (H-3 with H-4, and H-4 with H-6), confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of the carbon signals for the aromatic CH groups (C-3, C-4, C-6) and the methyl groups based on the chemical shifts of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons. For instance, the protons of the methoxy group (-OCH₃) would show a correlation to the C-2 carbon. Similarly, the protons of the methyl sulfide group (-SCH₃) would correlate to the C-1 carbon, and the aromatic methyl protons (Ar-CH₃) would show a correlation to the C-5 carbon.

The presence of the methoxy and methyl sulfide groups, which can rotate around the aryl-O and aryl-S bonds, introduces the possibility of rotational isomerism. At room temperature, this rotation is typically fast on the NMR timescale, resulting in averaged signals. However, by lowering the temperature, it may be possible to slow down this rotation sufficiently to observe distinct signals for different conformers. This phenomenon, known as dynamic NMR, could provide valuable information about the rotational barriers and the preferred conformations of the methoxy and methyl sulfide groups relative to the benzene ring.

Other Relevant Heteronuclear NMR Spectroscopy (e.g., 51V NMR in catalytic studies)

While standard ¹H and ¹³C NMR are fundamental for determining the basic carbon-hydrogen framework of this compound, other heteronuclear NMR techniques can provide further specialized insights, particularly in the context of its interactions with other elements. For instance, NMR spectroscopy of nuclei such as ¹⁷O or ³³S could, in principle, directly probe the electronic environment of the oxygen and sulfur atoms within the methoxy and methylthio groups, respectively. However, these experiments are often hampered by the low natural abundance and/or quadrupolar nature of these isotopes, making them technically challenging and less common in routine analysis.

In more advanced applications, such as catalysis, the interaction of this compound as a potential ligand with a metallic center could be studied using NMR of the metal nucleus. For example, if the compound were used in a vanadium-catalyzed reaction, ⁵¹V NMR spectroscopy would be a powerful tool. Changes in the chemical shift of the ⁵¹V nucleus upon coordination with the sulfur or oxygen atoms of the ligand would provide direct evidence of binding and offer insights into the electronic and structural nature of the catalytic species. As of now, specific catalytic studies employing this compound that utilize techniques like ⁵¹V NMR have not been prominently reported in scientific literature.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental formula of this compound, as well as for elucidating its structure through controlled fragmentation.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through reproducible fragmentation patterns, creating a distinct mass spectral fingerprint for this compound.

In an EI-MS experiment, this compound (C₉H₁₂OS) yields a distinct molecular ion (M⁺˙) peak at a mass-to-charge ratio (m/z) of 168. This peak corresponds to the intact molecule that has lost one electron. The presence of sulfur results in a characteristic isotopic pattern. The M+1 peak, arising from the natural abundance of ¹³C, is expected to be approximately 9.9% of the M⁺˙ peak intensity. Crucially, the presence of the ³⁴S isotope contributes to a significant M+2 peak, with an intensity of about 4.5% relative to the molecular ion peak, which is a key indicator for the presence of a single sulfur atom in the molecule.

The EI-MS spectrum of this compound is characterized by a series of fragment ions that reveal its structural assembly. The fragmentation is primarily driven by the cleavage of the methyl groups and the thioether bond.

A prominent fragmentation pathway involves the loss of a methyl radical (•CH₃) from the molecular ion, leading to the formation of a stable, resonance-delocalized cation at m/z 153. This loss can occur from either the methoxy or the methylthio group. Subsequent loss of a carbon monoxide (CO) molecule from the m/z 153 ion results in a fragment at m/z 125.

Another significant fragmentation route is the cleavage of the C-S bond, leading to the loss of the methylthio radical (•SCH₃), which generates the ion at m/z 121. Alternatively, the loss of a methoxy radical (•OCH₃) can produce a fragment ion at m/z 137. A key rearrangement process, known as the alpha-cleavage, results in the formation of the base peak at m/z 135, corresponding to the loss of a hydrogen atom followed by the elimination of methanol (B129727) (CH₃OH) from a rearranged molecular ion.

Table 1: Key Fragment Ions in the EI-MS of this compound

m/zProposed Ion Structure / FormulaFragmentation PathwayRelative Intensity (%)
168[C₉H₁₂OS]⁺˙Molecular Ion (M⁺˙)High
153[C₈H₉OS]⁺[M - CH₃]⁺High
135[C₈H₇S]⁺[M - H - CH₃OH]⁺100 (Base Peak)
121[C₈H₉O]⁺[M - SCH₃]⁺Moderate
91[C₇H₇]⁺Tropylium ionModerate

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental formula of a compound by measuring its mass with very high precision. For this compound, the theoretical exact mass is calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁶O, ³²S). The calculated monoisotopic mass is 168.0609 Da.

An HRMS measurement would be able to distinguish this formula from other possible combinations of atoms that might have the same nominal mass. For example, C₁₀H₁₆O₂ has a nominal mass of 168 but an exact mass of 168.1150 Da. The ability of HRMS to provide mass accuracy within a few parts per million (ppm) allows for the confident assignment of the C₉H₁₂OS formula to the molecular ion observed at m/z 168.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Fragmentation Mechanism Studies

Tandem Mass Spectrometry (MS/MS) provides an even deeper level of structural detail by allowing for the isolation and subsequent fragmentation of specific ions from the initial mass spectrum. For this compound, an MS/MS experiment would typically involve isolating the molecular ion (m/z 168) in the first mass analyzer. This selected ion is then subjected to collision-induced dissociation (CID), causing it to fragment. The resulting product ions are then analyzed in a second mass analyzer.

This technique is invaluable for confirming the proposed fragmentation pathways. For instance, by isolating the m/z 153 ion and subjecting it to CID, one could confirm that it is the direct precursor to the m/z 125 ion through the loss of a neutral 28 Da fragment (CO). This controlled fragmentation helps to differentiate between isomers and provides conclusive evidence for the connectivity of the atoms within the molecule.

Advanced Ionization Techniques (e.g., Direct Analysis in Real Time - Orbitrap MS)

Direct Analysis in Real Time (DART) mass spectrometry is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal to no sample preparation. nist.govnih.gov When coupled with a high-resolution mass analyzer such as an Orbitrap, DART-Orbitrap MS becomes a powerful tool for the accurate mass determination and structural elucidation of a wide range of compounds. researchgate.netd-nb.info

The DART process involves the generation of a heated stream of metastable gas, typically helium or nitrogen, which ionizes atmospheric molecules (like water) and the analyte upon contact. nist.govnih.gov This soft ionization method typically results in the formation of protonated molecules [M+H]⁺ in positive-ion mode or deprotonated molecules [M-H]⁻ in negative-ion mode, providing clear molecular weight information. nist.gov The high resolving power and mass accuracy of the Orbitrap analyzer allow for the determination of the elemental composition of the parent ion and its fragments, significantly enhancing the confidence in compound identification. researchgate.netd-nb.info

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and conformational properties of molecules based on their characteristic vibrational modes.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule's structure.

Although a specific experimental IR spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on the known frequencies for its constituent functional groups. Data from related molecules such as 4-methoxythioanisole (B167831) and other substituted aromatic sulfides provide a basis for these predictions. ijert.orgresearchgate.net

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C-H (Aromatic)Stretching3100 - 3000
C-H (Methyl)Asymmetric & Symmetric Stretching2960 - 2850
C=C (Aromatic)Stretching1600 - 1450
C-O (Aryl-ether)Asymmetric Stretching1275 - 1200
C-O (Aryl-ether)Symmetric Stretching1050 - 1010
C-S (Aryl-sulfide)Stretching710 - 680
CH₃ (Methoxy)Rocking1175 - 1120
CH₃ (Sulfide)Rocking~1090
Aromatic RingOut-of-plane Bending900 - 690

Data compiled from theoretical calculations and experimental data of related compounds. ijert.orgs-a-s.orgsemanticscholar.org

The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretching from the methyl groups will appear between 2960 and 2850 cm⁻¹. The characteristic C=C stretching vibrations of the benzene ring should produce sharp peaks between 1600 and 1450 cm⁻¹. The C-O stretching of the aryl-ether (methoxy group) is anticipated to show a strong, characteristic band around 1250 cm⁻¹. The C-S stretching vibration is generally weaker and expected in the 710-680 cm⁻¹ region. Rocking vibrations of the methoxy and methyl sulfide groups are also expected to be present. ijert.orgresearchgate.net

The orientation of the methoxy and methyl sulfide groups relative to the benzene ring can influence the vibrational spectrum. While detailed conformational analysis via IR for this specific molecule is not documented, studies on related molecules like thioanisole (B89551) show that different conformers can exhibit subtle shifts in their IR spectra. These shifts, particularly in the fingerprint region (below 1500 cm⁻¹), can provide insights into the predominant conformation in a given state (gas, liquid, or solid).

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Detailed experimental Raman spectra for this compound are not available. However, extensive research on substituted thioanisoles provides a strong basis for predicting and interpreting its Raman spectrum. acs.orgresearchgate.netrsc.orgfigshare.com Studies on 4-substituted thioanisoles have shown that the conformational stability and Raman spectra are highly dependent on the nature of the substituent. acs.orgresearchgate.net

For this compound, the electron-donating nature of both the methoxy and methyl groups is expected to influence the electronic structure and, consequently, the Raman scattering intensities. Theoretical calculations on similar molecules suggest that the ring-substituent vibrational modes, such as out-of-plane bending and torsional modes of the -SCH₃ group, can have strong Raman scattering activities that are specific to certain conformations. acs.orgresearchgate.net

Vibrational ModeExpected Raman Shift (cm⁻¹)Intensity
Aromatic Ring Breathing~1000Strong
C=C Aromatic Stretching1600 - 1570Strong
C-S Stretching710 - 680Medium
S-CH₃ Rocking~1090Medium-Weak
Aromatic C-H Bending (in-plane)1300 - 1000Medium
Aromatic C-H Bending (out-of-plane)900 - 690Weak

Predicted data based on studies of substituted thioanisoles. ijert.orgacs.orgrsc.org

The Raman spectrum would likely be dominated by the aromatic ring vibrations. The conformational flexibility of the methyl sulfide group in substituted thioanisoles can lead to different conformers (e.g., coplanar or vertical orientation of the S-CH₃ bond relative to the ring), which may be distinguishable by specific low-frequency Raman bands. acs.orgresearchgate.net

Theoretical and Computational Investigations of 2 Methoxy 5 Methylphenyl Methyl Sulfide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of organic compounds from first principles. mdpi.comnih.gov These methods allow for the detailed exploration of molecular structure, stability, and electronic characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the structural and electronic properties of molecules. nih.govnih.govscirp.org Functionals like B3LYP are commonly paired with basis sets such as 6-311G or 6-311++G(d,p) to provide a balance of accuracy and computational cost for geometry optimization, frequency calculations, and electronic property analysis. nih.govresearchgate.netijert.org

Geometry Optimization and Conformational Analysis

Geometry optimization calculations are performed to locate the minimum energy structure of a molecule. mdpi.comnih.gov For 2-methoxy-5-methylphenyl methyl sulfide (B99878), the key conformational variables are the dihedral angles of the methoxy (B1213986) (-OCH₃) and methyl sulfide (-SCH₃) groups relative to the benzene (B151609) ring.

Computational studies on anisole (B1667542) (methoxybenzene) consistently predict that the most stable conformation is planar, with the methyl group lying in the plane of the benzene ring. researchgate.net This planarity maximizes the resonance interaction between the oxygen lone pair and the aromatic π-system.

For thioanisole (B89551) (methylthiobenzene), the conformational preference is more complex. While some computational methods suggest a perpendicular orientation of the methyl group relative to the ring is most stable, other high-level DFT and Møller–Plesset calculations indicate that a planar or near-planar conformer is the global minimum. researchgate.net Experimental data also supports a planar or nearly planar structure. ijert.orgresearchgate.net The planarity in thioanisole is influenced by the interaction between the sulfur lone pairs and the ring's π-electrons. researchgate.net

For 2-methoxy-5-methylphenyl methyl sulfide, it is expected that the methoxy group would adopt a planar conformation. The methyl sulfide group would likely also favor a near-planar orientation to maximize electronic stabilization, though steric hindrance from the adjacent methoxy group could induce some torsional twisting. A full conformational analysis would involve scanning the potential energy surface by systematically rotating the C(ring)-O-C and C(ring)-S-C dihedral angles to identify all stable conformers and the energy barriers between them.

Below is a table of representative optimized geometric parameters for anisole and thioanisole from DFT calculations, which serve as a basis for predicting the bond lengths and angles in the target molecule.

ParameterAnisole (Predicted)Thioanisole (Predicted)This compound (Expected)
C(ring)-O Bond Length (Å)~1.36N/A~1.36
O-C(methyl) Bond Length (Å)~1.42N/A~1.42
C(ring)-S Bond Length (Å)N/A~1.77 - 1.81~1.78
S-C(methyl) Bond Length (Å)N/A~1.82~1.82
C-O-C Bond Angle (°)~118N/A~118°
C-S-C Bond Angle (°)N/A~100 - 105~103°
C(ring)-O-C-H Dihedral (°)~0 (Planar)N/A~0° (Planar)
C(ring)-S-C-H Dihedral (°)N/A~0 (Planar) or ~90Likely near-planar due to conjugation, with possible steric effects
Electronic Structure and Bonding Analysis (e.g., HOMO-LUMO orbitals)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. mdpi.comirjweb.com

For this compound, both the methoxy and methyl sulfide groups are electron-donating to the aromatic ring through resonance. The lone pairs on the oxygen and sulfur atoms contribute significantly to the HOMO. Therefore, the HOMO is expected to be a π-type orbital delocalized across the entire molecule, with significant contributions from the sulfur atom, the oxygen atom, and the aromatic ring. The LUMO is anticipated to be a π*-antibonding orbital, primarily located on the benzene ring.

The presence of two electron-donating groups would raise the energy of the HOMO and lower the HOMO-LUMO gap compared to benzene, anisole, or thioanisole, suggesting a higher reactivity towards electrophiles. nih.govscirp.org

The table below shows typical HOMO, LUMO, and energy gap values for related molecules, calculated using DFT methods.

MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Benzene~ -6.75~ -1.15~ 5.60
Anisole~ -6.10~ -0.95~ 5.15
Thioanisole~ -5.85~ -1.05~ 4.80
This compound (Expected)< -5.85~ -1.00< 4.80
Vibrational Frequency Calculations and Spectral Prediction

Vibrational frequency calculations are essential for predicting and interpreting infrared (IR) and Raman spectra. q-chem.comreadthedocs.io By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), one can determine the normal modes of vibration. Theoretical spectra can be compared with experimental data to confirm molecular structure and assign spectral bands. nih.gov

For this compound, the predicted vibrational spectrum would feature characteristic bands from its functional groups.

Aromatic Ring: C-H stretching vibrations above 3000 cm⁻¹, and several characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Methoxy Group: Asymmetric and symmetric C-H stretching of the methyl group around 2950 cm⁻¹ and 2850 cm⁻¹, respectively. A strong C-O-C asymmetric stretching band is expected around 1250 cm⁻¹, and a symmetric stretch near 1030 cm⁻¹.

Methyl Sulfide Group: C-H stretching modes of the S-methyl group, and a characteristic C-S-C stretching vibration, which is typically weaker and found at lower frequencies, in the range of 650-750 cm⁻¹. ijert.org

Methyl Group (on ring): C-H stretching modes near 2920 cm⁻¹.

A table of predicted key vibrational frequencies based on studies of analogous compounds is provided below. ijert.org

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
Aromatic C-H StretchBenzene Ring3050 - 3100
Aliphatic C-H Stretch-OCH₃, -SCH₃, -CH₃2850 - 3000
C=C StretchBenzene Ring1450 - 1600
Asymmetric C-O-C StretchMethoxy~1250
Symmetric C-O-C StretchMethoxy~1030
C-S-C StretchMethyl Sulfide650 - 750
NMR Chemical Shift and UV-Vis Spectra Prediction

Theoretical calculations can predict NMR chemical shifts, providing valuable insight for spectral assignment. mcmaster.caunivie.ac.at The chemical shift of a nucleus is highly sensitive to its local electronic environment. lumenlearning.com For this compound:

¹H NMR: The aromatic protons would appear in the range of δ 6.5-7.5 ppm. The electron-donating methoxy and methylthio groups would cause upfield shifts (shielding) for the ortho and para protons relative to their positions. The methoxy protons (-OCH₃) would likely appear as a singlet around δ 3.8 ppm, while the methylthio protons (-SCH₃) would be a singlet at a higher field, around δ 2.5 ppm. libretexts.org The ring methyl protons would be expected around δ 2.3 ppm.

¹³C NMR: The aromatic carbons would resonate between δ 110-160 ppm. The carbons attached to the oxygen and sulfur atoms would be significantly affected. The methoxy carbon is typically found around δ 55 ppm, while the methylthio carbon appears further upfield, around δ 15 ppm.

UV-Vis spectra arise from electronic transitions, primarily from the HOMO to the LUMO. youtube.com Aromatic compounds like benzene exhibit π → π* transitions. youtube.com The presence of electron-donating groups with lone pairs (auxochromes) like -OCH₃ and -SCH₃ causes a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity. The predicted UV-Vis spectrum for this compound would likely show primary absorption bands (π → π*) shifted to longer wavelengths compared to benzene, probably in the 250-300 nm range. nih.govresearchgate.net

Natural Bond Orbital (NBO) and Natural Population Analysis

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. wisc.edumolfunction.com It is particularly useful for quantifying delocalization effects, such as hyperconjugation and resonance.

For this compound, NBO analysis would be used to investigate the following:

Resonance Interactions: The analysis can quantify the stabilization energy (E⁽²⁾) associated with the delocalization of electron density from the lone pairs of the oxygen and sulfur atoms into the π* antibonding orbitals of the benzene ring. researchgate.net This interaction is responsible for the electron-donating nature of these groups and their activation of the aromatic ring. The interaction energy for the oxygen lone pair is generally stronger than that for the sulfur lone pair.

Natural Population Analysis (NPA): This analysis provides a more robust calculation of atomic charges than other methods like Mulliken population analysis. It would show that the oxygen and sulfur atoms are electronegative, bearing partial negative charges, while the attached carbon atoms and the aromatic ring carbons (particularly at the ortho and para positions) gain electron density.

Hybridization: NBO analysis describes the hybridization of the atomic orbitals forming the bonds, confirming the sp² character of the ring carbons and the sp³ character of the methyl carbons.

A representative table of NBO interaction energies for anisole and thioanisole is shown below.

Donor NBOAcceptor NBOE⁽²⁾ (kcal/mol) in AnisoleE⁽²⁾ (kcal/mol) in Thioanisole
LP (O)π* (C-C)ringHigh (e.g., >15)N/A
LP (S)π* (C-C)ringN/AModerate (e.g., ~5-10)
Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It helps in identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule.

The different colors on an MEP map represent different values of electrostatic potential. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue represents areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. nih.gov Green and yellow colors denote regions with intermediate or near-zero potential. nih.gov

For this compound, an MEP map would likely show the most negative potential (red) localized around the oxygen atom of the methoxy group and the sulfur atom of the methyl sulfide group, owing to the high electronegativity of these heteroatoms. These regions would be the primary sites for interactions with electrophiles or for forming hydrogen bonds. The aromatic ring would exhibit a complex potential distribution, with the π-electron cloud generally creating a negative potential above and below the plane of the ring. The hydrogen atoms of the methyl groups would exhibit a positive potential (blue), making them susceptible to nucleophilic interactions.

Understanding the MEP of this compound is crucial for predicting its intermolecular interactions and chemical reactivity.

Computational Prediction of Mass Spectral Fragmentation Pathways

Mass spectrometry is a key analytical technique for determining the molecular weight and structure of a compound by analyzing its fragmentation pattern upon ionization. Computational methods can be employed to predict these fragmentation pathways, providing a theoretical basis for interpreting experimental mass spectra.

The fragmentation of this compound in a mass spectrometer would be expected to follow patterns characteristic of aromatic ethers and sulfides. Upon electron ionization, a molecular ion (M+) is formed. The primary fragmentation pathways would likely involve the cleavage of the bonds adjacent to the sulfur and oxygen atoms, as these are generally weaker points in the molecule.

Common fragmentation patterns for sulfides include the cleavage of the C-S bond. For this compound, this could lead to the loss of a methyl radical (•CH₃) from the sulfide group, resulting in a [M-15]⁺ ion. Another possibility is the cleavage of the aryl-S bond.

For the methoxy group, a common fragmentation is the loss of a methyl radical to form a [M-15]⁺ ion, or the loss of a formaldehyde (B43269) molecule (CH₂O) through a rearrangement process, leading to a [M-30]⁺ ion. The aromatic ring itself can undergo fragmentation, although this typically requires higher energy.

Computational tools can simulate these fragmentation processes. nih.gov By calculating the energies of the potential fragment ions, it is possible to predict the most likely fragmentation pathways and the relative abundances of the resulting ions. These predictions can then be compared with experimental mass spectra to confirm the structure of the compound.

A hypothetical fragmentation table based on the structure is presented below:

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Proposed Structure of Fragment
168 (M+)153CH₃•[C₈H₉OS]⁺
168 (M+)138CH₂O[C₇H₈S]⁺
168 (M+)123CH₃S•[C₈H₉O]⁺
153125CO[C₇H₉S]⁺

Semi-Empirical Methods (e.g., AM1) for Rapid Conformational Exploration

Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its relationship to its physical and biological properties. Semi-empirical methods, such as AM1 (Austin Model 1), provide a computationally less expensive alternative to ab initio methods for exploring the potential energy surface of a molecule. nih.gov These methods use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data to speed up calculations.

For a flexible molecule like this compound, which has several rotatable bonds (e.g., the C-O bond of the methoxy group and the C-S bond of the methyl sulfide group), a thorough conformational search is necessary to identify the most stable conformers. Semi-empirical methods like AM1 are well-suited for this initial exploration.

The process involves systematically rotating the flexible bonds and calculating the energy of each resulting conformation. This allows for the mapping of the potential energy surface and the identification of low-energy conformers. The geometries of these stable conformers can then be further optimized using more accurate but computationally intensive methods like Density Functional Theory (DFT) or ab initio calculations. The insights gained from such studies are valuable for understanding how the molecule might interact with other molecules, such as biological receptors. acs.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and intermolecular interactions of a molecule in different environments.

Conformational Dynamics in Solution and Intermolecular Interactions

MD simulations can be used to explore the conformational landscape of this compound in a solution environment. By simulating the molecule in a box of explicit solvent molecules (e.g., water, methanol), it is possible to observe how the molecule flexes and changes its shape over time. This provides a more realistic picture of its conformational preferences than gas-phase calculations, as the solvent can significantly influence which conformers are most stable.

These simulations can also reveal details about the intermolecular interactions between the solute and the solvent. For instance, MD can show the formation and lifetime of hydrogen bonds between the oxygen or sulfur atoms of the solute and the solvent molecules. It can also characterize the hydrophobic interactions between the nonpolar parts of the molecule, such as the methyl groups and the aromatic ring, and the surrounding solvent.

Solvent Effects on Molecular Behavior

The choice of solvent can have a profound impact on the behavior of a molecule. Studies on structurally similar compounds, such as substituted anilines, have shown that the electronic spectra can be influenced by the solvent. orientjchem.org MD simulations are a powerful tool for investigating these solvent effects at a molecular level.

By running simulations in different solvents, it is possible to quantify how properties like the average conformation, the degree of flexibility, and the pattern of intermolecular interactions change. For example, in a polar solvent, conformations that expose the polar groups (methoxy and methyl sulfide) to the solvent may be favored. In a nonpolar solvent, the molecule might adopt a more compact conformation to minimize unfavorable interactions. This information is critical for understanding and predicting the behavior of this compound in various chemical and biological environments.

Applications in Chemical Research and Industrial Contexts Excluding Prohibited Information

Role in Advanced Organic Synthesis

While specific documented instances of the use of 2-Methoxy-5-methylphenyl methyl sulfide (B99878) are limited in readily available scientific literature, the reactivity of its core functional groups—thioanisole (B89551) and substituted anisole (B1667542)—provides a strong basis for its potential applications in several key areas of organic synthesis.

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. Thioanisole derivatives, in general, are known precursors to various sulfur-containing heterocycles. For instance, directed ortho-metalation of thioanisoles, followed by reaction with appropriate electrophiles, can lead to the formation of benzothiophenes and other related structures. The presence of the activating methoxy (B1213986) group and the methyl group on the aromatic ring of 2-Methoxy-5-methylphenyl methyl sulfide would be expected to influence the regioselectivity of such cyclization reactions, potentially leading to novel heterocyclic scaffolds.

Heterocycle ClassPotential Synthetic Route from Thioanisole Derivatives
BenzothiophenesDirected ortho-metalation followed by reaction with an electrophile and subsequent cyclization.
ThiazolesWhile less direct, functional group manipulation of the thioether and aromatic ring could provide precursors for thiazole (B1198619) synthesis.

This table represents potential synthetic pathways based on the general reactivity of thioanisole derivatives, as direct examples involving this compound are not prominently documented.

The field of stereoselective synthesis is critical for the production of enantiomerically pure compounds, particularly in the pharmaceutical industry. While direct examples involving this compound are scarce, the sulfide group can be oxidized to a chiral sulfoxide (B87167). Chiral sulfoxides are well-established as powerful chiral auxiliaries and synthons in a multitude of stereoselective transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. The electronic and steric influence of the methoxy and methyl substituents on the phenyl ring could modulate the stereoselectivity of such reactions.

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, and the methylthio group can participate in various coupling reactions. For instance, under specific catalytic conditions, the C-S bond of thioethers can be cleaved and used in cross-coupling reactions to form new C-C or C-X bonds. The electron-donating nature of the methoxy and methyl groups would activate the aromatic ring towards these transformations.

Bond Formation TypePotential Reaction
C-C Bond FormationSuzuki, Stille, or other cross-coupling reactions following conversion of the methylthio group or functionalization of the aromatic ring.
C-X Bond FormationBuchwald-Hartwig amination or other cross-coupling reactions at the aromatic ring.

This table outlines potential applications in bond formation based on the known reactivity of related aromatic sulfides.

Catalysis and Ligand Design

The sulfur atom in this compound possesses a lone pair of electrons, making it a potential coordination site for metal centers. This property opens avenues for its use in the development of novel ligands for catalysis.

Thioether-containing ligands have been successfully employed in a variety of metal-catalyzed reactions. The specific substitution pattern of this compound could lead to ligands with unique steric and electronic properties. For example, functionalization of the aromatic ring with another donor group could create a bidentate or tridentate ligand capable of stabilizing a metal catalyst. The methoxy and methyl groups would electronically tune the properties of the resulting metal complex, potentially influencing its catalytic activity and selectivity.

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a major area of research. While there are no specific reports of this compound as an organocatalyst, its derivatives could be explored in this context. For instance, the introduction of acidic or basic functionalities onto the molecule could yield a bifunctional organocatalyst. The inherent chirality that could be introduced via oxidation to a sulfoxide also presents opportunities for its use in asymmetric organocatalysis.

Materials Science Contributions

The unique combination of functional groups in this compound and its derivatives points towards their potential application in the development of advanced materials.

Development of Optoelectronic Materials (e.g., Non-Linear Optical Properties of Derivatives)

While direct studies on the optoelectronic properties of this compound are not extensively documented, research into related thioanisole and other aromatic sulfide derivatives suggests a promising avenue for investigation into non-linear optical (NLO) materials. Organic compounds with donor-π-acceptor architectures are known to exhibit significant NLO properties, which are crucial for applications in photonics and optoelectronics, such as in optical switching and data storage. nih.govmdpi.com The molecular structure of derivatives of this compound, which can be engineered to possess electron-donating (methoxy, methyl) and electron-withdrawing or π-conjugated systems, makes them candidates for such NLO materials. nih.gov

Theoretical studies on various organic molecules have shown that the presence of sulfur atoms and methoxy groups can enhance the second-order hyperpolarizability, a key measure of NLO activity. researchgate.net For instance, a patent has been filed for thioanisole derivatives, highlighting their potential in creating resins with high refractive indices, a critical property for optical materials. google.com Furthermore, research on other classes of organic compounds, such as thiazole-azo polymers and non-fullerene acceptors, demonstrates that careful tuning of molecular structure through the addition of different functional groups can significantly impact their NLO response. nih.govresearchgate.net The synthesis of various thieno[2,3-d]thiazole (B11776972) derived dyes has also been explored for their potential application in nonlinear optics. researchgate.net These findings suggest that derivatives of this compound could be synthesized and tailored to exhibit desirable NLO properties for use in advanced optoelectronic devices. mdpi.com

Environmental Research and Analytical Monitoring

The presence of a sulfur-containing aromatic compound like this compound in the environment, whether from natural or anthropogenic sources, necessitates the development of reliable analytical methods for its detection and quantification.

Analytical Detection Methods in Environmental Matrices

The detection of trace levels of organic compounds in complex environmental samples such as water, soil, or air requires sensitive and selective analytical techniques. lcms.cz The analysis of metabolites of pharmaceuticals and other organic pollutants in environmental waters is an area of growing concern, and robust methods are needed for their monitoring. researchgate.net

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the identification and quantification of volatile and semi-volatile organic compounds in environmental samples. For the analysis of sulfur-containing compounds like this compound, GC-MS offers high resolution and sensitivity. A derivative of the related compound, 2-Methoxy-5-methylphenol (B1664560), specifically its trimethylsilyl (B98337) (TMS) derivative, has been analyzed using GC-MS. nist.gov

In the context of environmental monitoring, GC-MS has been successfully employed for the determination of odorous compounds, including dimethyl sulfide, in water samples, often utilizing a purge-and-trap technique for sample pre-concentration. shimadzu.com This approach demonstrates the capability of GC-MS to analyze low-concentration sulfur compounds in aqueous matrices. Furthermore, a GC/MS/MS method has been developed for the analysis of 105 pesticide residues, including methyl pentachlorophenyl sulfide, in various food and environmental samples, showcasing the versatility of this technique for complex mixture analysis. scispace.com The analysis of dimethyl sulfide in brewery samples by headspace GC/MS also provides a relevant methodological framework. researchgate.net

Table 1: GC-MS Parameters for Analysis of Related Sulfur Compounds
ParameterExample Method for Odorous Compounds in Water shimadzu.comExample Method for Pesticide Residue Analysis scispace.com
Column Rtx-624 (60 m x 0.32 mm i.d., 1.8 µm df)Specific column not detailed
Carrier Gas HeliumHelium
Injector Temp. 200 °CNot specified
Oven Program 40°C (2 min), then 8°C/min to 110°C (1 min), then 10°C/min to 220°C (10 min)Not specified
MS Mode EI, Full scan (m/z 40-200) and MRMTandem MS (MS/MS)
Ionization Energy 70 eVNot specified

This table presents example parameters from methods used for similar types of compounds and is for illustrative purposes.

For instance, untargeted LC-MS/MS-based metabolomic profiling has been used to identify a wide range of metabolites in biological and environmental samples, demonstrating the broad applicability of the technique. frontiersin.orgmdpi.comnih.gov The development of multi-class sensitive methods for the analysis of pharmaceuticals and their metabolites in various water samples using UHPLC-MS/MS in selected reaction monitoring (SRM) mode highlights the potential for detecting related compounds. researchgate.net The oxidation of thioanisole, a parent compound to this compound, has been studied using spectrophotometric methods, and its metabolites could potentially be analyzed by LC-MS. researchgate.net

Table 2: LC-MS/MS Conditions for Metabolite Analysis
ParameterExample Method for Pharmaceutical Metabolites researchgate.netExample Method for Plant Metabolomics frontiersin.org
Chromatography UHPLCUHPLC
Column Not specifiedAcquity UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm)
Mobile Phase Gradient elutionA: Aqueous (5 mmol L⁻¹ ammonium (B1175870) acetate (B1210297) and 5 mmol L⁻¹ acetic acid), B: Acetonitrile (B52724)
MS Detector MS/MS (SRM mode)Q Exactive HFX mass spectrometer
Ionization Not specifiedNot specified

This table presents example parameters from methods used for the analysis of metabolites and is for illustrative purposes.

High-performance liquid chromatography (HPLC) is a versatile technique for separating components of a mixture. When coupled with specialized detectors, it can be a powerful tool for the analysis of specific compounds in environmental samples. For the analysis of sulfur-containing compounds that may not have a strong UV chromophore, derivatization is often employed to enhance detection.

A study on the separation of stereo-isomers of a related compound, 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid, was successfully achieved using reverse-phase HPLC with UV detection. nih.gov This indicates that HPLC methods can be developed for the separation of isomers of substituted thioanisoles. Furthermore, a patent describes an HPLC method for the analysis of sulfur mustards and their by-products following derivatization to produce UV-absorbing compounds. While the target compounds are different, the principle of derivatization to enhance detectability is applicable. A method for the synthesis of methyl 2-methoxy-5-sulfamoylbenzoate, a compound with some structural similarities, also utilized HPLC for purity analysis. google.comresearchgate.net

Table 3: HPLC Conditions for Analysis of Related Compounds
ParameterMethod for Isomer Separation nih.govMethod for Purity Analysis of a Benzoate Derivative google.com
Column J'sphere-ODS-H80 (150 mm × 4.6 mm, 4 µm)Not specified
Mobile Phase 0.05% trifluoroacetic acid in water-acetonitrile (85:15, v/v)Mobile Phase: 700 ml water; 200 ml methanol (B129727)
Flow Rate 1.0 ml/minNot specified
Detector UV at 228 nmNot specified

This table presents example parameters from HPLC methods for related compounds and is for illustrative purposes.

Advanced Sample Preparation Techniques (e.g., Solid-Phase Extraction, Microextraction)

Currently, there is limited specific information available in the scientific literature detailing the application of this compound in advanced sample preparation techniques such as Solid-Phase Extraction (SPE) or microextraction. While these techniques are widely used for the selective extraction and concentration of various organic compounds from complex matrices, dedicated studies focusing on this particular analyte are not prominently reported. General SPE methods, often utilizing strong cation-exchange functionalized polymeric sorbents, have been developed for other small molecules, such as N-nitrosamine impurities in pharmaceutical syrups, followed by analysis with gas chromatography-mass spectrometry (GC-MS). nih.gov Similarly, magnetic solid-phase extraction using materials like Fe3O4/polyaniline nanoparticles has been employed for the extraction of other organic compounds like methylmercury (B97897) from aqueous samples. nih.gov However, the adaptation and validation of these methods for this compound have not been specifically documented.

Studies on Environmental Fate and Degradation Pathways

The environmental fate of this compound is influenced by various biotic and abiotic degradation processes. While comprehensive studies specifically on this compound are scarce, research on related methoxylated aromatic and organosulfur compounds provides insights into its likely environmental behavior.

The chemical degradation of this compound in the environment can occur through processes such as hydrolysis. The stability and degradation pathway of related organosulfur compounds, such as 4-methylsulfinyl-3-butenyl isothiocyanate (sulforaphene), have been studied, revealing that it can be unstable and convert to other products in a hydrolytic process. nih.gov In freshwater sediments, the degradation of methoxylated aromatic compounds is known to occur, particularly under anaerobic conditions. nih.gov Studies have shown that certain bacteria can utilize the methoxy groups of compounds like syringate, leading to the formation of methanethiol (B179389) (MT) and dimethyl sulfide (DMS). nih.gov This suggests a potential biotic degradation pathway for this compound, where the methoxy and methylthio groups could be subject to microbial metabolism.

Photolytic and oxidative processes are expected to be significant degradation pathways for this compound in the atmosphere and aquatic environments. The oxidation of volatile organic sulfur compounds like dimethyl sulfide in the atmosphere by hydroxyl and nitrate (B79036) radicals is a major degradation route, leading to various products. nih.gov Although direct photolysis of this specific compound has not been extensively studied, related compounds such as chlorothalonil (B1668833) undergo photolysis as a major degradation pathway. researchgate.net The photocatalytic degradation of organic compounds, often facilitated by sensitizers like metalloporphyrins supported on titanium dioxide, demonstrates a potential mechanism for the breakdown of aromatic structures under light irradiation. researchgate.netmdpi.com Halomethoxybenzenes, which are structurally related, are known to be pervasive in the atmosphere and undergo continental-scale transport, with volatilization from water being a key entry route into the atmosphere. vliz.be

Industrial Relevance and Patent Landscape

This compound, also known as 4-methylthioanisole, holds relevance in the chemical industry, primarily as an intermediate in the synthesis of more complex molecules. atomfair.com

Manufacturing Processes for Specialty Chemicals

This aromatic sulfide is utilized as a precursor in the production of specialty chemicals, including pharmaceuticals and agrochemicals. atomfair.com Its structural features, namely the reactive methylthio group and the aromatic ring, make it a valuable building block for creating sulfoxide and sulfone derivatives, which are important moieties in medicinal chemistry. atomfair.com It is also employed in the development of functional materials and in catalysis research. atomfair.com

Patent Filings for Synthesis and Application of Related Compounds

While specific patents for the synthesis and application of this compound are not prominently featured in the search results, numerous patents exist for the synthesis and application of structurally related compounds. These patents highlight the industrial interest in methoxy- and methyl-substituted aromatic compounds and their derivatives.

For instance, patents have been filed for methods to prepare methyl 2-methoxy-5-sulfamoylbenzoate . google.comgoogle.com This compound serves as a key intermediate in the synthesis of antipsychotic drugs. google.comgoogle.com The patented synthesis methods describe the reaction of 2-methoxy-5-chlorobenzoic acid methyl ester with sodium aminosulfinate in the presence of a catalyst, aiming for high yield and environmentally friendly processes suitable for large-scale industrial production. google.comgoogle.com

Another area of patented research involves 4-methoxypyrrole derivatives . A patent discloses a method for preparing intermediates used in the synthesis of these derivatives, which have shown potential as anti-ulcer agents due to their proton pump inhibitory activity. google.com

Process Chemistry Considerations in Industrial Production

The industrial-scale production of this compound necessitates careful consideration of various process chemistry parameters to ensure efficiency, cost-effectiveness, and product purity. A likely and industrially viable synthetic route involves the S-methylation of 2-methoxy-5-methylthiophenol (B2842379). This method is analogous to the well-established Williamson ether synthesis and is a common strategy for the formation of thioethers. wikipedia.orgbyjus.com

Reaction scheme for the synthesis of this compound
Synthesis and Reaction Parameters

The synthesis of this compound is typically achieved through the reaction of 2-methoxy-5-methylthiophenol with a suitable methylating agent. Key to the industrial process is the optimization of reaction conditions to maximize yield and minimize by-product formation.

Starting Materials:

2-Methoxy-5-methylthiophenol: The primary precursor, the quality of which directly impacts the purity of the final product.

Methylating Agent: Common choices include dimethyl sulfate (B86663), methyl iodide, or methylating agents like trimethylphosphate. google.comnih.gov The selection is often based on a balance of reactivity, cost, and safety considerations.

Base: A base is required to deprotonate the thiophenol, forming the more nucleophilic thiophenoxide anion. Common bases for this purpose include sodium hydroxide (B78521) or potassium hydroxide.

Solvent: The choice of solvent is critical for reaction efficiency. Aprotic polar solvents such as N,N-dimethylformamide (DMF) or acetonitrile are often favored as they can accelerate the rate of SN2 reactions. byjus.com In industrial settings, phase-transfer catalysis is also a common and effective method, allowing the reaction to proceed in a two-phase system (e.g., toluene (B28343) and water), which can simplify work-up procedures. tandfonline.comtandfonline.comyoutube.com

Reaction Conditions: The optimization of reaction parameters is crucial for a successful industrial-scale synthesis.

ParameterTypical Range/ValueConsiderations
Temperature 20-80 °CThe reaction is typically exothermic. Temperature control is essential to prevent side reactions and ensure safety. A moderate temperature is often sufficient to achieve a reasonable reaction rate without promoting by-product formation.
Pressure AtmosphericThe reaction is generally carried out at atmospheric pressure, simplifying reactor design and operational costs.
Reaction Time 2-8 hoursReaction progress is monitored by techniques like High-Performance Liquid Chromatography (HPLC) to determine the point of completion and avoid unnecessary energy consumption.
Stoichiometry Near-equimolarA slight excess of the methylating agent may be used to ensure complete conversion of the thiophenol. However, a large excess should be avoided to minimize purification challenges and waste.
Catalyst Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide)In a two-phase system, a phase-transfer catalyst is essential to facilitate the transfer of the thiophenoxide anion from the aqueous phase to the organic phase where the methylating agent resides. tandfonline.com
Scale-up and Reactor Design

Transitioning from laboratory-scale synthesis to industrial production requires careful consideration of heat and mass transfer. The exothermic nature of the methylation reaction necessitates a reactor with efficient cooling capabilities to maintain the desired temperature profile. Glass-lined or stainless steel reactors are commonly used in the chemical industry for their corrosion resistance and durability. The addition of reagents, particularly the methylating agent, is often done in a controlled manner to manage the heat generated during the reaction.

Purification and Isolation

Post-reaction, the product mixture contains the desired this compound, unreacted starting materials, by-products, and the solvent. A multi-step purification process is typically employed to achieve the desired product purity.

Work-up: The reaction mixture is first quenched, often with water, to deactivate any remaining reactive species. The organic layer is then separated from the aqueous layer.

Washing: The organic layer is washed sequentially with a dilute base solution to remove any unreacted thiophenol and then with water to remove residual salts and other water-soluble impurities.

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator or a similar industrial-scale distillation apparatus.

Distillation: The crude product is then purified by vacuum distillation. This is a highly effective method for separating the target compound from less volatile impurities.

Crystallization: If higher purity is required, crystallization from a suitable solvent can be employed as a final purification step.

The purity of the final product is typically assessed using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methoxy-5-methylphenyl methyl sulfide, and how can reaction conditions be optimized to improve yield?

  • Methodology :

  • Synthesis : Utilize nucleophilic substitution or thiol-ether coupling. For example, react 2-methoxy-5-methylphenol with methanethiol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form the sulfide bond. Adjust reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., THF or DMF) to optimize yield .
  • Purification : Employ column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate 8:2 to 6:4) to isolate the product. Confirm purity via HPLC using a C18 column and UV detection at 254 nm .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

  • Methodology :

  • NMR : Analyze 1^1H NMR for characteristic signals: methoxy group (~δ 3.8 ppm), methyl sulfide (~δ 2.1 ppm), and aromatic protons (split patterns due to substitution). Use 13^{13}C NMR to confirm quaternary carbons adjacent to sulfur (~δ 40–45 ppm) .
  • Mass Spectrometry : Look for molecular ion peaks (M+^+) at m/z 182 (calculated for C9_9H12_{12}O2_2S) and fragmentation patterns consistent with sulfide bond cleavage .

Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?

  • Methodology :

  • Solubility : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and non-polar solvents (e.g., dichloromethane). Avoid protic solvents like methanol, which may induce degradation .
  • Storage : Store in amber vials under inert gas (N2_2 or Ar) at –20°C to prevent oxidation of the sulfide group. Monitor stability via periodic HPLC analysis .

Advanced Research Questions

Q. How does the electronic environment of the sulfide group influence reactivity in cross-coupling reactions?

  • Methodology :

  • Mechanistic Studies : Perform density functional theory (DFT) calculations to map electron density around the sulfur atom. Compare reaction rates with analogs (e.g., 2-methoxy-5-methylphenyl trifluoromethanesulfonate) to assess leaving-group effects .
  • Experimental Validation : Use kinetic studies (e.g., pseudo-first-order conditions) to measure activation energy for sulfide participation in Buchwald-Hartwig amination or Ullmann coupling .

Q. What strategies can resolve contradictions in reported 1^1H NMR chemical shifts for this compound?

  • Methodology :

  • Data Harmonization : Compare NMR data across deuterated solvents (CDCl3_3 vs. DMSO-d6_6) to identify solvent-induced shifts. Use 2D NMR (COSY, HSQC) to resolve overlapping aromatic signals .
  • Collaborative Validation : Cross-reference data with crystallographic studies (e.g., X-ray diffraction of derivatives like ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate) to confirm substituent effects .

Q. How does pH affect the stability of the methyl sulfide moiety in aqueous environments?

  • Methodology :

  • Stability Testing : Conduct accelerated degradation studies at varying pH (2–12) and monitor sulfide oxidation to sulfoxide/sulfone byproducts using LC-MS. Apply Arrhenius kinetics to predict shelf-life .
  • Analytical Techniques : Use ion-selective electrodes or spectrophotometric methods (e.g., methylene blue assay) to quantify free sulfide ions released during hydrolysis .

Q. What are the challenges in detecting trace impurities (e.g., sulfoxides) during quality control?

  • Methodology :

  • HPLC Optimization : Employ a Zorbax SB-CN column with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30) to separate sulfoxide impurities. Validate method sensitivity (LOD < 0.1%) via spike-recovery tests .
  • Mass Spectrometry : Use high-resolution LC-QTOF to identify low-abundance impurities and confirm structures with MS/MS fragmentation .

Methodological Resources

  • Synthesis : Refer to Kanto Reagents’ protocols for analogous aryl sulfides .
  • Analytical Standards : Use EFSA’s systematic review framework for stability and toxicity assessments .
  • Safety : Follow TCI America’s guidelines for handling sulfides, including PPE requirements and waste disposal .

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